molecular formula C11H20N2O2 B141963 Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 152513-88-7

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Cat. No. B141963
CAS RN: 152513-88-7
M. Wt: 212.29 g/mol
InChI Key: CGEBPOMWRHSMLI-UHFFFAOYSA-N
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Description

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (TB-ASPH) is a novel carbamate compound that has been studied extensively in recent years due to its potential applications as a drug-like molecule. TB-ASPH has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as a modulator of cell signaling pathways, and as a tool for studying the biochemistry and physiology of cells.

Scientific Research Applications

Environmental Science and Chemistry Applications

Decomposition and Environmental Fate

  • Methyl tert-butyl ether (MTBE), related to Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate in structural complexity and environmental relevance, has been extensively studied for its environmental occurrence and fate. Its decomposition, facilitated by adding hydrogen in a cold plasma reactor, highlights the innovative approaches to mitigating pollution from such compounds. This method demonstrates potential for converting MTBE into less harmful substances, emphasizing the necessity for novel SPAs with lower toxicity and environmental impact (Hsieh et al., 2011).

Adsorption for Environmental Remediation

  • The environmental behavior and fate of MTBE, a compound with similarities to this compound, have been reviewed, especially focusing on adsorption as a method for removal from aqueous solutions. This research underlines the importance of understanding and developing efficient adsorbents for mitigating water pollution caused by such chemicals (Squillace et al., 1997).

Pharmacological Applications

Serotonin Receptor Agonists as Antidepressants

  • Compounds structurally related to this compound, such as azapirones, have been examined for their role as serotonin receptor agonists and potential antidepressant drugs. These studies provide insights into the mechanisms of action of such compounds and their therapeutic applications in mental health disorders. The efficacy of 5-HT1A receptor agonists underscores the compound's potential for treating depression and anxiety disorders (Burrows et al., 1991).

Anti-inflammatory Applications

  • The anti-inflammatory potential of serotonin (5-HT)2A receptor agonists, which are chemically related or functionally similar to this compound, has been explored. This research indicates the novel therapeutic avenues such compounds may offer for treating various inflammatory disorders, providing a foundation for future studies into their utility in clinical settings (Flanagan & Nichols, 2018).

Safety and Hazards

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBPOMWRHSMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565624
Record name tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152513-88-7
Record name tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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